molecular formula C7H12O2S B1529401 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid CAS No. 1339208-93-3

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Cat. No. B1529401
M. Wt: 160.24 g/mol
InChI Key: MWERMNICRWLMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid consists of a cyclopentane ring with a carboxylic acid group and a methylsulfanyl group attached. The presence of these groups contributes to the compound’s properties and potential applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid are largely determined by its molecular structure. The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .

Scientific Research Applications

Phase Transfer Catalysis Sulfanylation

Phase transfer catalysis (PTC) sulfanylation of certain cycloalkanones, including 2-methylsulfinylated derivatives, showcases the use of sulfanyl groups in synthetic organic chemistry. This process, which involves the transformation of cyclopentanone and other cyclic ketones, highlights the application of sulfanylation in enhancing molecular complexity and stability, particularly in methylsulfinyl derivatives compared to their p-tolylsulfinyl counterparts (Wladislaw et al., 2004).

Inhibition of RNA Methylation

Cycloleucine, an analog of 2-(methylsulfanyl)cyclopentane-1-carboxylic acid, demonstrates significant inhibition of RNA methylation. This property is exploited in the study of methylation processes within biological systems, providing insights into the regulation of gene expression and potential therapeutic targets (Dimock & Stoltzfus, 1979).

Enzymatic Synthesis Inhibition

The structural analogs of L-methionine, including cycloleucine, serve as inhibitors in the enzymatic synthesis of S-adenosyl-L-methionine, a critical methyl donor in numerous biological processes. This application is crucial for understanding the biochemical pathways involving methionine and designing inhibitors that can modulate these pathways for therapeutic purposes (Coulter et al., 1974).

Carboxylic Acid Isostere

Exploration of cyclopentane-1,3-diones as carboxylic acid isosteres in drug design showcases another significant application. This research demonstrates the potential of cyclopentane-1,3-dione to substitute the carboxylic acid functional group, contributing to the development of novel therapeutics with improved physicochemical properties (Ballatore et al., 2011).

properties

IUPAC Name

2-methylsulfanylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWERMNICRWLMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid
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2-(Methylsulfanyl)cyclopentane-1-carboxylic acid
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Reactant of Route 6
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

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